

# methodology for measuring boron concentration in plant tissues

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## Compound of Interest

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## Measuring Boron in Plant Tissues: A Guide for Researchers

### Application Note & Protocol

This document provides detailed methodologies for the quantitative determination of **boron** concentration in plant tissues, intended for researchers, scientists, and professionals in drug development. Two widely employed methods are detailed: the Azomethine-H colorimetric method and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

## Introduction

**Boron** is an essential micronutrient for plants, playing a crucial role in cell wall structure, membrane function, and reproductive growth. However, the range between **boron** deficiency and toxicity is narrow for many plant species.<sup>[1]</sup> Therefore, accurate measurement of **boron** concentration in plant tissues is vital for diagnosing nutritional status, assessing toxicity, and in various research applications. This note provides a comparative overview and detailed protocols for two common analytical techniques.

## Method Selection

The choice between the Azomethine-H and ICP-OES methods depends on factors such as sample throughput, required sensitivity, and available equipment. The Azomethine-H method is a cost-effective colorimetric assay suitable for laboratories without access to advanced

spectrometric instrumentation.[2][3] ICP-OES offers higher throughput, greater sensitivity, and the ability to perform multi-element analysis simultaneously.[3][4]

Table 1: Comparison of Azomethine-H and ICP-OES Methods

Parameter	Azomethine-H Method	Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Principle	Colorimetric reaction between boron and azomethine-H reagent, forming a yellow complex.[2]	Measurement of atomic emission from boron atoms excited in an argon plasma.
Sensitivity	Lower	Higher[2]
Detection Limit	~0.1 ppm	~0.006 mg·L <sup>-1</sup> [5]
Quantification Limit	~0.5 ppm	~0.02 mg·L <sup>-1</sup> [5]
Throughput	Lower, suitable for smaller sample batches.	High, suitable for large-scale analysis.
Interferences	High concentrations of iron, copper, aluminum, and organic matter can interfere.[2][6]	Spectral interferences from other elements can occur, but are often correctable. High salt matrices can be problematic. [5][7]
Cost	Lower instrument and operational cost.	Higher initial instrument investment and operational costs.
Multi-element Analysis	No	Yes

## Experimental Protocols

### Sample Collection and Preparation (Common to both methods)

Proper sample collection and preparation are critical for accurate **boron** analysis.

- **Collection:** Collect the desired plant tissue (e.g., leaves, stems, roots). For comparative studies, it is crucial to sample the same plant part at a consistent developmental stage.[\[1\]\[8\]](#)
- **Decontamination:** Gently wash the collected tissue with deionized water to remove any surface contamination. Avoid excessive washing, as it can leach soluble **boron**.[\[1\]](#)
- **Drying:** Dry the plant material in a forced-air oven at 65-70°C until a constant weight is achieved (typically 24-48 hours).
- **Grinding:** Grind the dried tissue to a fine powder (to pass through a 20-40 mesh screen) using a Wiley mill or a similar grinder with stainless steel components to avoid **boron** contamination. Store the powdered sample in a clean, dry, and labeled container.

## Sample Digestion

Prior to analysis, the organic matter in the plant tissue must be destroyed to release the **boron** into solution. Two primary methods are employed:

### a) Dry Ashing

This method involves the combustion of the organic matter at a high temperature.

- Weigh approximately 0.5-1.0 g of the dried, ground plant tissue into a clean porcelain or platinum crucible.
- Place the crucible in a muffle furnace.
- Gradually increase the temperature to 500-550°C and maintain for 5-8 hours, or until a white or gray ash is obtained.[\[3\]](#)
- Allow the crucible to cool to room temperature.
- Dissolve the ash in 10 mL of 0.1 N HCl or 0.36 N H<sub>2</sub>SO<sub>4</sub>.[\[9\]\[10\]](#) Ensure the ash is completely dissolved, gently heating if necessary.
- Filter the solution through a Whatman No. 42 filter paper into a 50 mL volumetric flask.

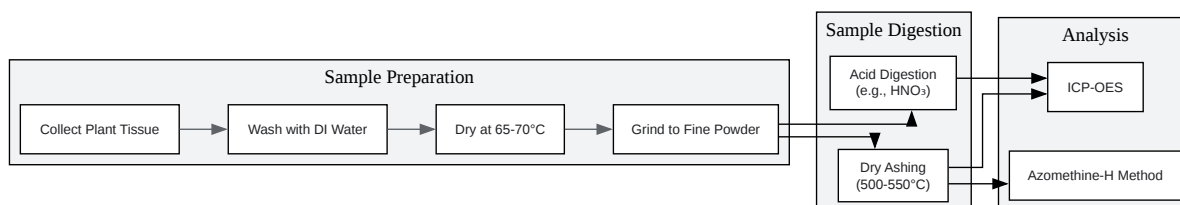
- Rinse the crucible and filter paper with small portions of deionized water, collecting the rinsings in the volumetric flask.
- Bring the flask to volume with deionized water and mix thoroughly.

#### b) Acid Digestion

This method uses strong acids to oxidize the organic matter. This method is often faster than dry ashing.

- Weigh approximately 0.5 g of the dried, ground plant tissue into a digestion tube. To avoid **boron** contamination from borosilicate glass, the use of nalgene bottles or other composite materials is recommended.[\[11\]](#)
- Add 5 mL of concentrated nitric acid ( $\text{HNO}_3$ ). Let the samples predigest overnight or for at least 30 minutes in a fume hood.
- If a microwave digester is available, follow the manufacturer's protocol for plant tissue. A typical program involves ramping the temperature to 180-200°C and holding for 15-20 minutes.
- Alternatively, for block digestion, heat the tubes at 125°C for 4 hours.
- After digestion and cooling, dilute the digest to a final volume (e.g., 50 mL) with deionized water.

#### Workflow for Sample Preparation and Digestion



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Caption: General workflow for plant tissue preparation and digestion for **boron** analysis.

## Azomethine-H Colorimetric Method Protocol

This method is based on the reaction of **boron** with azomethine-H in a buffered solution to form a stable yellow-colored complex, which is then measured spectrophotometrically.

### a) Reagent Preparation

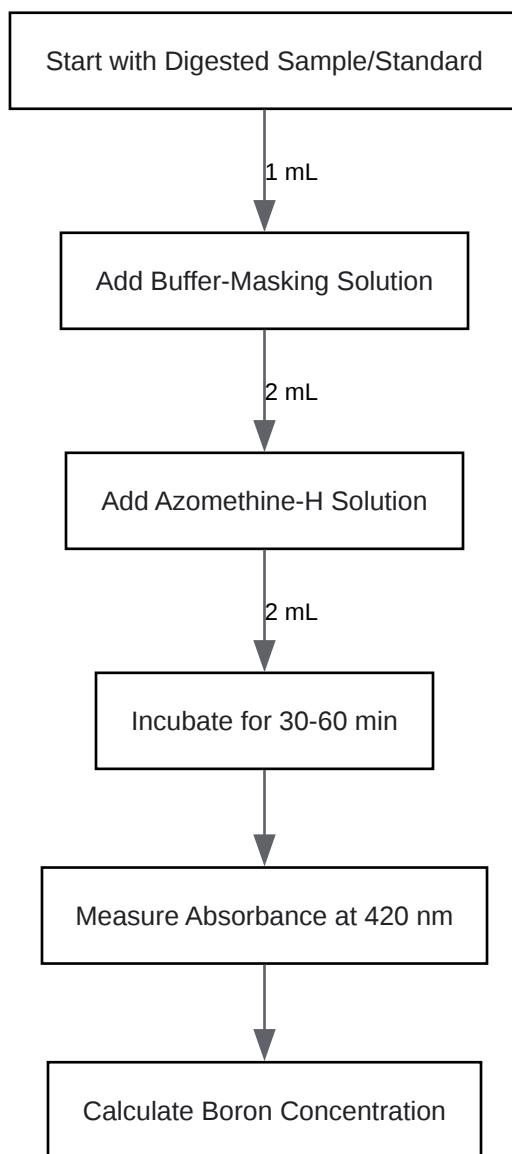
- **Azomethine-H Solution (0.90% w/v):** Dissolve 0.90 g of azomethine-H and 2.0 g of L-ascorbic acid in 100 mL of deionized water.<sup>[12]</sup> Gentle heating in a water bath may be required to fully dissolve the components. This solution should be stored in a refrigerator and is stable for up to 48 hours.<sup>[12]</sup>
- **Buffer-Masking Solution:** Dissolve 250 g of ammonium acetate and 15 g of ethylenediaminetetraacetic acid (EDTA) disodium salt in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid and mix well.
- **Boron Stock Solution (100 ppm):** Dissolve 0.5716 g of boric acid ( $\text{H}_3\text{BO}_3$ ) in deionized water and dilute to 1 L in a volumetric flask.
- **Boron Working Standards:** Prepare a series of working standards (e.g., 0, 0.5, 1, 2, 4, and 6 ppm B) by diluting the stock solution with deionized water.

### b) Color Development and Measurement

- Pipette 1 mL of the digested plant sample solution (or standard) into a clean plastic test tube.
- Add 2 mL of the Buffer-Masking Solution and mix well.
- Add 2 mL of the Azomethine-H solution and mix thoroughly.
- Allow the color to develop for 30-60 minutes at room temperature.<sup>[12]</sup>
- Measure the absorbance of the solution at 420 nm using a spectrophotometer.<sup>[13]</sup> Use the 0 ppm standard as the blank.

- Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
- Determine the **boron** concentration in the plant samples from the calibration curve.

#### Workflow for the Azomethine-H Method



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Caption: Step-by-step workflow for the Azomethine-H colorimetric assay.

## ICP-OES Method Protocol

ICP-OES measures the light emitted by **boron** atoms in a high-temperature argon plasma. The intensity of the emitted light is directly proportional to the concentration of **boron** in the sample.

#### a) Instrument Calibration

Prepare a series of **boron** calibration standards (e.g., 0, 0.1, 0.5, 1.0, 5.0, and 10.0 ppm) from a certified **boron** standard solution. The matrix of the standards should be matched to the acid matrix of the digested samples (e.g., 2% HNO<sub>3</sub>).

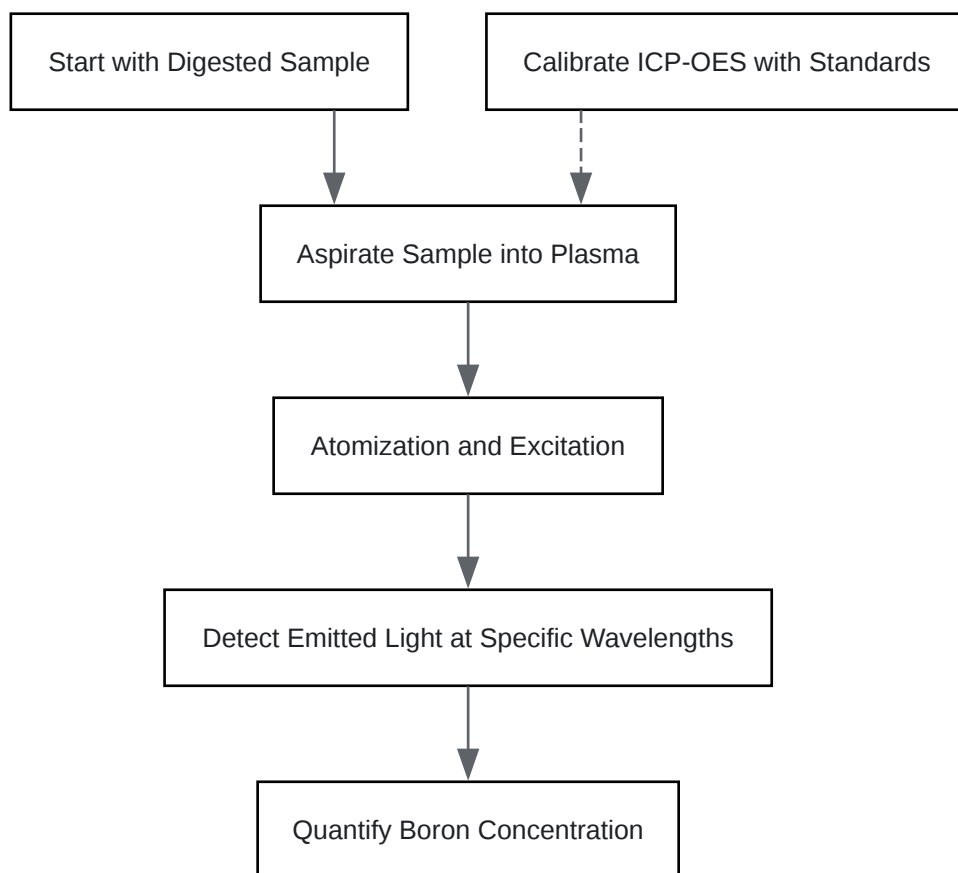
#### b) Sample Analysis

- Set up the ICP-OES instrument according to the manufacturer's instructions. Recommended wavelengths for **boron** analysis are 249.678 nm, 249.773 nm, and 208.959 nm. The 249.773 nm line is generally the most sensitive, while the 208.959 nm line can be used for samples with high **boron** concentrations to avoid detector saturation.
- Introduce the calibration standards to the instrument, starting with the blank and proceeding to the highest concentration, to generate a calibration curve.
- Aspirate the digested plant samples into the instrument.
- The instrument software will automatically calculate the **boron** concentration in the samples based on the calibration curve.

#### c) Quality Control

- Analyze a blank and a calibration verification standard periodically (e.g., every 10-20 samples) to monitor for instrument drift and contamination.
- Include a certified reference material (CRM) of plant tissue in each analytical run to validate the accuracy of the method.

#### Workflow for the ICP-OES Method



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Caption: Simplified workflow for **boron** determination by ICP-OES.

## Data Presentation

Table 2: Typical **Boron** Concentrations in Plant Tissues



Plant Species	Tissue	Boron Concentration (ppm, dry weight)	Reference
Maize	Shoots	5 - 60	[3]
Orchard Leaves (NBS 1571)	Leaves	33 ± 3	[9][10]
Chickpea	Shoots	10 - 100 (deficiency to sufficiency range)	[14]
Various Crops	Mature Leaves	15 - 100 (sufficiency range)	[1][8]

Note: These values are indicative and can vary significantly depending on the plant species, developmental stage, and environmental conditions.

## Conclusion

Both the Azomethine-H and ICP-OES methods are reliable for the determination of **boron** in plant tissues. The Azomethine-H method is a viable option for laboratories with limited resources, while ICP-OES provides a more sensitive and high-throughput solution. Careful sample preparation and adherence to the detailed protocols are essential for obtaining accurate and reproducible results.

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